Amisulbrom

Übersicht

Beschreibung

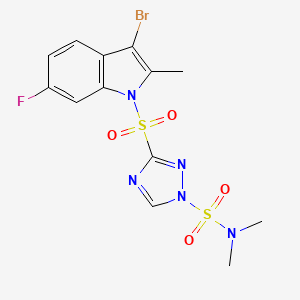

Amisulbrom is a sulfonamide fungicide . It is used to control oomycete diseases . The molecular formula of Amisulbrom is C13H13BrFN5O4S2 . It was developed by Nissan Chemical Industries Limited .

Synthesis Analysis

The synthesis of Amisulbrom involves the addition of absolute ethyl alcohol into the residual liquid, followed by evaporation of the residual water. Anhydrous ether-n-hexane is then added and stirred at room temperature for a period of time. After suction filtration and drying under reduced pressure, a crude product of the 2-oxocyclohexyl sodium sulfonate is obtained .

Physical And Chemical Properties Analysis

Amisulbrom has an average mass of 466.306 Da and a mono-isotopic mass of 464.957642 Da . It has a density of 1.9±0.1 g/cm3, a boiling point of 651.5±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.0 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

Pesticide Risk Assessment

Amisulbrom has been evaluated for its use as a fungicide on crops such as grapes and potatoes . The risk assessment is based on the evaluation of the representative uses of amisulbrom .

Disease Suppression

Amisulbrom has shown potential in disease suppression. It is recommended as a component in integrated disease management packages . It has the potential to reduce primary inoculum in the absence of fumigants such as metam sodium .

Crop Yield Improvement

Amisulbrom-treated plots have shown a higher individual plant height, aboveground biomass, and yield compared with the untreated controls .

Analytical Chemistry

Amisulbrom has been used in small scale collaborative trials for the determination of Amisulbrom in technical product, water dispersible granule, and suspension concentrate . The method involves reversed phase high performance liquid chromatography using an ODS column, UV detection at 254 nm and external standardization .

Toxicology Studies

Amisulbrom has been studied for its toxic effects on aquatic life. For instance, zebrafish embryos were exposed to amisulbrom to understand its adverse effects on embryogenesis . Transcriptome sequencing was employed to identify differentially expressed genes after amisulbrom exposure .

Wirkmechanismus

Target of Action

Amisulbrom is a quinone inside inhibitor (QiI) . It primarily targets the cytochrome bc1 complex of the mitochondrial respiratory chain . This complex plays a crucial role in cellular respiration, a process that generates energy for the cell .

Mode of Action

Amisulbrom acts by inhibiting the cytochrome bc1 complex . In oomycetes, amisulbrom restricts the development of zoosporangia and eliminates the mobile zoospores . This mode of action suggests that amisulbrom may also be effective against the zoospores and sporangia of P. brassicae, thereby helping to prevent both primary and secondary infections .

Biochemical Pathways

Amisulbrom’s inhibition of the cytochrome bc1 complex disrupts the electron transport chain, a key component of cellular respiration . This disruption prevents the cell from producing energy efficiently, leading to cell death .

Result of Action

Amisulbrom’s action results in significant cellular effects. For instance, in zebrafish embryos, exposure to amisulbrom caused disorders in the visual phototransduction system . It also led to phenotypic microphthalmia, dysregulation of gene transcription levels related to retinal cell layer differentiation, and increased retinal apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of amisulbrom. For example, amisulbrom is stable in acidic and neutral aqueous solutions at 25°C, while it quickly hydrolyzes with a half-life of 4.5 days at pH 9.0 and 25°C . Additionally, amisulbrom’s effectiveness can vary with different application rates and formulations .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(3-bromo-6-fluoro-2-methylindol-1-yl)sulfonyl-N,N-dimethyl-1,2,4-triazole-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrFN5O4S2/c1-8-12(14)10-5-4-9(15)6-11(10)20(8)25(21,22)13-16-7-19(17-13)26(23,24)18(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREATYVWRHIPIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1S(=O)(=O)C3=NN(C=N3)S(=O)(=O)N(C)C)C=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrFN5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058063 | |

| Record name | Amisulbrom | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 0.11 g/L at 20 °C, pH 9, In hexane 0.2643; toluene 88.63; dichloromethane >250; acetone >250; ethyl acetate >250; methanol 10.11; octanol 2.599 (g/L at 20 °C) | |

| Record name | Amisulbrom | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.61 at 20 °C | |

| Record name | Amisulbrom | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.8X10-5 mPa /1.35X10-10 mm Hg/ at 25 °C | |

| Record name | Amisulbrom | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Amisulbrom ... is an oomycete-specific fungicide which acts by inhibiting the mitochondrial respiration within the fungus target species. | |

| Record name | Amisulbrom | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Amisulbrom | |

Color/Form |

Fine powder | |

CAS RN |

348635-87-0 | |

| Record name | Amisulbrom | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348635-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amisulbrom [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0348635870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amisulbrom | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | amisulbrom (ISO); 3-(3-bromo-6-fluoro-2-methylindol-1-ylsulfonyl)-N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMISULBROM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RM460IQC3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amisulbrom | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

128.6-130.0 °C | |

| Record name | Amisulbrom | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

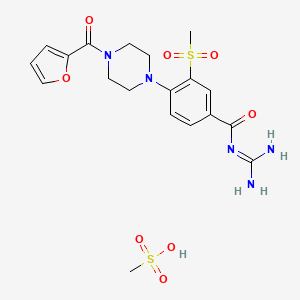

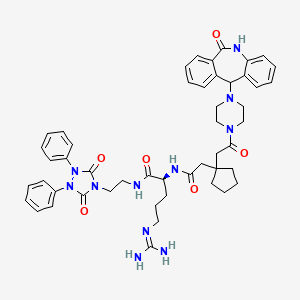

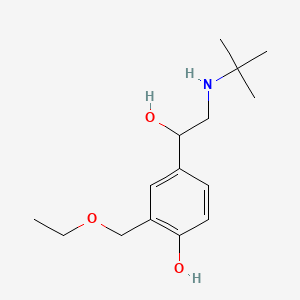

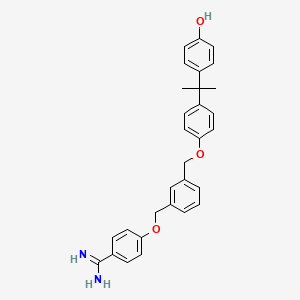

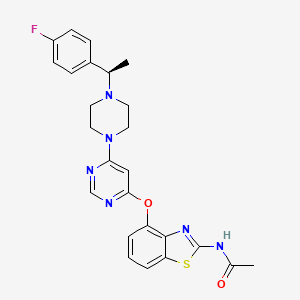

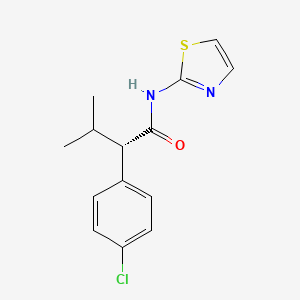

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Amisulbrom?

A1: Amisulbrom is a quinone inside inhibitor (QiI) fungicide. [, , ] It acts by binding to the cytochrome bc1 complex (complex III) within the mitochondrial respiratory chain of oomycete fungi. [, , , ] This binding disrupts the electron transport chain, ultimately inhibiting cellular respiration and leading to fungal death. [, ]

Q2: How does the inhibition of the cytochrome bc1 complex by Amisulbrom affect fungi?

A2: By disrupting the electron transport chain, Amisulbrom inhibits the production of ATP, the primary energy source for cellular processes. [, ] This energy depletion disrupts vital fungal functions, leading to growth inhibition and eventually cell death. [, ]

Q3: Are there any specific downstream effects of Amisulbrom on fungal cells?

A3: Research suggests that Amisulbrom affects multiple fungal processes. Studies observed inhibited spore germination, reduced viability of spores, and abnormal germ tube development in Phytophthora litchii and Plasmopara viticola. [, , ] Additionally, studies on P. litchii noted the inhibition of cytochrome bc1 complex activity in the presence of specific mutations. [, ]

Q4: What is the molecular formula and weight of Amisulbrom?

A4: The molecular formula of Amisulbrom is C21H17BrN2O3S. Its molecular weight is 457.35 g/mol.

Q5: How stable is Amisulbrom under different storage conditions?

A5: A study showed that cucumber samples stored at -20°C experienced no significant loss of Amisulbrom. Storage at 4°C resulted in a 7.3–14.5% loss after 120 hours. Storage at 25°C led to a more significant reduction of 5.8–37.7%. [] This suggests that Amisulbrom is relatively stable at lower temperatures.

Q6: Does food processing affect Amisulbrom residue levels?

A6: Yes, various processing methods can affect Amisulbrom residues. Washing and cooking reduced levels by 5.5–50.9%, with higher temperatures and longer processing times leading to greater reductions. []

Q7: What is known about the structure-activity relationship of Amisulbrom and its analogs?

A7: Research suggests that specific structural modifications can influence the activity of Amisulbrom analogs. For instance, a study on P. litchii found that mutations leading to H15Y or G30E amino acid changes in the cytochrome b protein decreased the binding affinity of Amisulbrom. [] Another study identified a novel point mutation, S33L, in the cytochrome b protein, which conferred resistance to ametoctradin and increased sensitivity to Amisulbrom in P. litchii. [] This highlights the importance of specific structural features for Amisulbrom binding and activity.

Q8: Have any Amisulbrom analogs been developed with improved activity?

A8: Research exploring 1,2,4-triazole-1,3-disulfonamide derivatives as Amisulbrom analogs has shown promising results. Compound 1j exhibited comparable fungicidal activity to Amisulbrom against cucumber downy mildew while being more cost-effective to synthesize. [] This finding suggests the potential for developing novel fungicides inspired by the Amisulbrom scaffold.

Q9: Has resistance to Amisulbrom been observed in any fungal species?

A9: While dedicated studies on Amisulbrom resistance are limited in the provided papers, there is evidence of potential resistance mechanisms. A study on P. litchii indicated cross-resistance between Amisulbrom and cyazofamid, suggesting a possible shared mode of action or resistance mechanism. [] This highlights the need for further research to fully characterize Amisulbrom resistance and its implications for long-term disease management.

Q10: What is the role of alternative oxidase (AOX) in fungicide resistance?

A10: AOX is an alternative respiratory pathway that some fungi can utilize when their main respiratory chain is disrupted. [] In Plasmopara viticola, AOX-related mechanisms have been linked to resistance against complex III inhibitors, posing a challenge to their efficacy. [] This highlights the need to consider alternative respiratory pathways when developing and managing fungicides like Amisulbrom.

Q11: What analytical techniques are commonly used to quantify Amisulbrom residues in food samples?

A11: Several studies utilized a combination of modified QuEChERS extraction followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for the analysis of Amisulbrom residues in various matrices, including cucumber and melon. [, , ]

Q12: What are the advantages of using HPLC-UVD/MS for Amisulbrom analysis?

A12: Studies highlighted the effectiveness of HPLC-UVD/MS for quantifying Amisulbrom residues in agricultural commodities like apple, green pepper, kimchi cabbage, potato, and hulled rice. [, ] This method provided sensitive and reproducible results with good recovery rates, making it suitable for routine analysis.

Q13: What is the environmental fate of Amisulbrom?

A13: While specific details are limited in the provided research, one study investigated the hydrolysis of Amisulbrom in buffer solutions and natural water samples. [] Further research is needed to fully understand its degradation pathway, persistence in the environment, and potential effects on ecosystems.

Q14: Are there any viable alternatives to Amisulbrom for controlling oomycete diseases?

A15: Yes, several other fungicides are used to control oomycete diseases. These include other QiI fungicides like ametoctradin, as well as fungicides with different modes of action, such as cyazofamid, dimethomorph, mandipropamid, mancozeb, metalaxyl, oxathiapiprolin and propamocarb. [, , , , ] The choice of fungicide depends on factors like the specific pathogen, crop, and resistance management strategies. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[6-(2-Acetylamino-benzothiazol-4-yloxy)-pyrimidin-4-yl]-5-trifluoromethyl-phenyl}carbamic acid tert-butyl ester](/img/structure/B1667043.png)